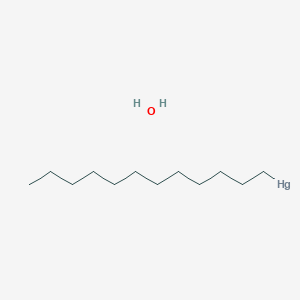
Dodecylmercury;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylmercury;hydrate is an organomercury compound that consists of a dodecyl group (a twelve-carbon alkyl chain) bonded to a mercury atom, with water molecules associated as hydrates. Organomercury compounds are known for their significant toxicity and are used in various industrial and research applications. The presence of the hydrate indicates that water molecules are integrated into the compound’s structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylmercury;hydrate can be synthesized through the reaction of dodecyl halides with mercury salts in the presence of a reducing agent. One common method involves the reaction of dodecyl chloride with mercuric chloride (HgCl2) in an aqueous solution, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
- Temperature: Room temperature to slightly elevated temperatures.
- Solvent: Aqueous or organic solvents like ethanol or methanol.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale reactors to handle the reactants and products.
- Continuous monitoring of reaction conditions to ensure safety and efficiency.
- Purification steps to isolate the desired product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
Dodecylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form elemental mercury and dodecane.
Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of mercuric oxide (HgO) and dodecane.
Reduction: Formation of elemental mercury (Hg) and dodecane.
Substitution: Formation of various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Dodecylmercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its toxicological effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.
Industry: Utilized in the production of specialty chemicals and as a preservative in some industrial processes.
Mechanism of Action
The mechanism of action of dodecylmercury;hydrate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom binds to the sulfur atoms in thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress, cellular damage, and apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a single carbon group bonded to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group bonded to mercury.
Uniqueness
Dodecylmercury;hydrate is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. The presence of the hydrate also affects its solubility and reactivity.
Properties
CAS No. |
56986-39-1 |
|---|---|
Molecular Formula |
C12H27HgO |
Molecular Weight |
387.93 g/mol |
IUPAC Name |
dodecylmercury;hydrate |
InChI |
InChI=1S/C12H25.Hg.H2O/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;;1H2 |
InChI Key |
WZAHCXUNFLFONW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















